molecular formula C14H12O5 B11860759 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B11860759
M. Wt: 260.24 g/mol
InChI Key: KOQWFYZIKYUZBO-UHFFFAOYSA-N
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Description

7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS 1361004-27-4) is a synthetic coumarin derivative of significant interest in medicinal chemistry and materials science research. This compound features a core coumarin structure substituted with a methyl group at the 4-position and an allyloxy group at the 7-position, yielding the molecular formula C14H12O5 and a molecular weight of 260.24 g/mol . The structural activity relationships (SAR) of coumarins indicate that substituents at the C-3 and C-4 positions are particularly coveted for the development of new antibacterial agents . This makes 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid a valuable scaffold for the synthesis and investigation of novel compounds targeting multidrug-resistant bacterial strains . Furthermore, the allyloxy side chain presents a reactive handle for further chemical modification, allowing researchers to incorporate this fluorophore into more complex molecular systems, such as polymers or probes . Related coumarin derivatives are widely studied for their applications in organic light-emitting diodes (OLEDs), laser dyes, and as photocleavable protecting groups, highlighting the versatility of this chemical class in advanced material and photoelectric research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by technically qualified personnel in a controlled laboratory setting.

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

4-methyl-2-oxo-7-prop-2-enoxychromene-3-carboxylic acid

InChI

InChI=1S/C14H12O5/c1-3-6-18-9-4-5-10-8(2)12(13(15)16)14(17)19-11(10)7-9/h3-5,7H,1,6H2,2H3,(H,15,16)

InChI Key

KOQWFYZIKYUZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylcoumarin, which serves as the core structure.

    Allylation: The allyloxy group is introduced at the seventh position through an allylation reaction. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group is introduced at the third position through a carboxylation reaction. This can be achieved using carbon dioxide in the presence of a strong base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to a hydroxyl group.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products:

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Substituted chromene derivatives with various functional groups.

Chemistry:

    Synthesis of Derivatives:

Biology:

    Antimicrobial Activity: Some derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal strains.

    Antioxidant Activity: The compound and its derivatives exhibit antioxidant properties, making them potential candidates for use in health supplements and pharmaceuticals.

Medicine:

    Anti-inflammatory Agents: The compound has been studied for its potential anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.

    Anticancer Agents: Some derivatives have shown cytotoxic activity against cancer cell lines, indicating potential use in cancer therapy.

Industry:

    Dye and Pigment Production: The compound can be used in the production of dyes and pigments due to its chromophore structure.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.

    Pathways: The compound can modulate pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Comparison with Similar Compounds

    Coumarin: The parent compound of the class, known for its anticoagulant properties.

    7-Hydroxy-4-methylcoumarin: A hydroxylated derivative with enhanced antioxidant properties.

    4-Methylumbelliferone: A methylated derivative with applications in fluorescence labeling and cancer therapy.

Uniqueness: 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a chromene derivative that has gained attention in various fields, particularly in medicinal chemistry and material science. Its unique structure, characterized by the allyloxy group at the 7-position, enhances its potential biological activities, including antioxidant, antimicrobial, and enzyme inhibition properties.

  • Molecular Formula : C13H10O5
  • Molecular Weight : 246.21 g/mol
  • CAS Number : 1150-42-1

Antioxidant Properties

Research indicates that compounds related to 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid exhibit significant antioxidant activity. The chromene structure allows for effective scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases. Preliminary studies suggest that this compound can protect cellular components from oxidative damage, although specific assays quantifying this activity are still required.

Antimicrobial Activity

The antimicrobial potential of 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid has been explored through various studies. It has shown effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted its interaction with methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting its utility as a lead compound for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acidStaphylococcus aureus267.23 µg/mL
4-MethylcoumarinEscherichia coli2015 µg/mL
7-HydroxycoumarinPseudomonas aeruginosa2210 µg/mL

Enzyme Inhibition

A significant area of research focuses on the compound's role as an acetylcholinesterase (AChE) inhibitor. Studies have demonstrated that derivatives of chromenes can inhibit AChE activity effectively, which is crucial for treating neurodegenerative diseases like Alzheimer's. The introduction of the allyloxy group appears to enhance this inhibitory effect compared to other coumarin derivatives .

Case Study: AChE Inhibition

In a study evaluating the AChE inhibitory activity of various substituted coumarins, the compound demonstrated an IC50 value of approximately 13.5 nM, indicating potent inhibitory action. This suggests that modifications to the chromene structure can significantly impact biological efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the allyloxy group at the 7-position enhances both fluorescence and biological activities compared to other coumarin derivatives lacking this modification. This unique substitution allows for better interaction with biological targets, paving the way for novel applications in drug development and imaging technologies .

Scientific Research Applications

Biological Activities

The compound and its derivatives exhibit promising biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid may interact with cellular receptors or enzymes involved in oxidative stress responses or bacterial growth inhibition. In vitro tests have shown significant anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
  • Fluorescence Applications : The unique fluorescence properties of this compound make it suitable for applications in sensing and imaging technologies. Its derivatives have been studied for use in fluorescence-based detection systems due to their high quantum yields and stability .
  • Antioxidant Activity : The compound exhibits potential antioxidant properties, which can be beneficial in preventing oxidative damage in biological systems .

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of synthesized derivatives of 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid, compounds were tested against the MCF-7 cell line using the MTT assay. Results indicated that several derivatives exhibited IC50 values comparable to established anticancer agents such as Doxorubicin, demonstrating their potential as effective anticancer drugs .

Case Study 2: Fluorescence-Based Applications

Research has highlighted the effectiveness of 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid in fluorescence-based applications. Its derivatives were utilized in developing sensors for detecting metal ions and other analytes due to their selective binding properties and enhanced fluorescence response .

Q & A

Q. What are the optimized synthetic routes for 7-(Allyloxy)-4-methyl-2-oxo-2H-chromene-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves two steps: (1) formation of the coumarin core via condensation of a substituted salicylaldehyde derivative with Meldrum’s acid (e.g., under reflux with piperidine and acetic acid) , and (2) allylation of the hydroxyl group at the 7-position using allyl bromide. A common procedure employs potassium carbonate as a base in dry DMF to deprotonate the hydroxyl group, followed by nucleophilic substitution with allyl bromide . Key factors affecting yield include:

  • Reaction time : Prolonged reflux (4–6 hours) ensures complete esterification.
  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity.
  • Temperature : Elevated temperatures (80–100°C) accelerate the reaction but may risk decomposition.
    Yields for analogous compounds range from 60–85% after recrystallization .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : The allyloxy group shows characteristic peaks: a triplet for the terminal CH2 (δ 4.5–5.0 ppm) and a multiplet for the allylic protons (δ 5.8–6.2 ppm). The carboxylic acid proton (if unesterified) appears as a broad peak at δ 12–13 ppm .
  • X-ray diffraction : Single-crystal analysis confirms the planar coumarin core and spatial arrangement of substituents. SHELXL/SHELXS software is widely used for refinement .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1750 cm⁻¹) and O-H (2500–3300 cm⁻¹) validate functional groups .

Q. What are the primary research applications of this compound in drug discovery and materials science?

  • Drug discovery : The allyloxy group enhances membrane permeability, making it a candidate for prodrug development. Its coumarin core is pharmacologically active, with potential as a kinase inhibitor or fluorescent probe .
  • Materials science : The compound’s planar structure and hydrogen-bonding capacity (via the carboxylic acid) enable use in supramolecular assemblies or as a ligand in metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as polymorphic forms or disordered structures?

  • Polymorph screening : Recrystallization from solvents like acetone or ethyl acetate can isolate distinct polymorphs. Computational tools (Mercury CSD) compare packing motifs with known structures .
  • Disorder modeling : SHELXL’s PART instruction refines disordered allyl groups by assigning partial occupancies to overlapping positions .
    Example: A 2021 study on a related allyl ester found two polymorphs with differing hydrogen-bond networks (C-H···O vs. π-π stacking), resolved via powder XRD and differential scanning calorimetry .

Q. What strategies optimize regioselectivity during allylation to avoid competing O- vs. C-alkylation?

  • Base selection : Weak bases (K2CO3) favor O-alkylation by minimizing enolate formation.
  • Solvent effects : Polar aprotic solvents (DMF) stabilize the alkoxide intermediate.
  • Temperature control : Lower temperatures (0–25°C) suppress side reactions like Michael addition .
    In a 2013 synthesis, using K2CO3 in DMF at 50°C achieved >90% O-allylation selectivity .

Q. How do computational methods (DFT, MD) aid in predicting biological activity or supramolecular interactions?

  • Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., electrophilic C3 position for nucleophilic attacks).
  • Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., ATP-binding pockets) or self-assembly in solvents.
    Example: A 2021 study used DFT to correlate the allyl group’s electron-donating effect with enhanced fluorescence in similar coumarins .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis due to steric hindrance from the allyl group?

  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity.
  • Flow chemistry : Enhances heat/mass transfer for consistent allylation .

Q. What are best practices for validating purity when spectroscopic data overlap with byproducts?

  • HPLC-MS : Detects trace impurities (<0.1%) with identical NMR shifts.
  • Elemental analysis : Confirms C/H/N ratios within 0.3% of theoretical values .

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